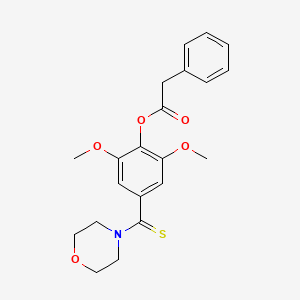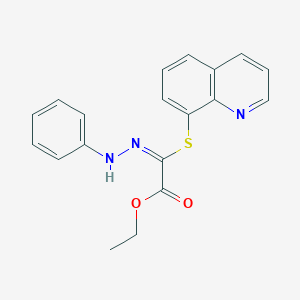![molecular formula C25H26N2O4S B11516822 N-(3-acetylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B11516822.png)
N-(3-acetylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a dimethylphenyl group, and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Acylation Reaction:
Sulfonamide Formation: The reaction of a sulfonyl chloride with an amine to form the methanesulfonamido group.
Coupling Reaction: The final coupling of the acetylphenyl and dimethylphenylmethanesulfonamido groups through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)BENZAMIDE: Lacks the methanesulfonamido group.
N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Lacks the acetyl group.
N-(3-ACETYLPHENYL)-4-METHYLBENZAMIDE: Lacks the dimethylphenyl group.
Uniqueness
N-(3-ACETYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE: is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C25H26N2O4S/c1-17-8-13-24(14-18(17)2)27(32(4,30)31)16-20-9-11-21(12-10-20)25(29)26-23-7-5-6-22(15-23)19(3)28/h5-15H,16H2,1-4H3,(H,26,29) |
InChI Key |
CQRUZEGHLUSTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11516740.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11516768.png)
![4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B11516772.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11516778.png)
![4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine](/img/structure/B11516786.png)
![(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B11516790.png)
![6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B11516791.png)
![(2Z,5E)-3-cyclohexyl-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11516800.png)
![N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11516804.png)

![6-Amino-3-tert-butyl-4-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516820.png)

![ethyl (2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11516837.png)
